3,3,4-Trimethylpiperazin-2-one
Overview
Description
3,3,4-Trimethylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C7H14N2O It is a derivative of piperazine, characterized by the presence of three methyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4-Trimethylpiperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates can yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using readily available starting materials and efficient catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 3,3,4-Trimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
3,3,4-Trimethylpiperazin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 3,3,4-Trimethylpiperazin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Piperazine: A simpler analog without the methyl and ketone groups.
3,3-Dimethylpiperazin-2-one: Lacks one methyl group compared to 3,3,4-Trimethylpiperazin-2-one.
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups and a ketone functional group distinguishes it from other piperazine derivatives, potentially offering different pharmacological properties and industrial applications .
Biological Activity
3,3,4-Trimethylpiperazin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including case studies and research data.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by three methyl groups attached to the piperazine ring. Its structure can be represented as follows:
This compound's unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antitumor Activity
In vitro studies have shown that compounds containing the piperazine moiety can inhibit tumor cell proliferation. For instance, derivatives of piperazine have been evaluated for their anticancer properties against various cancer cell lines. The potency of these compounds often correlates with their structural modifications.
2. Antimicrobial Properties
Piperazine derivatives are known for their antimicrobial activity. In particular, this compound has demonstrated effectiveness against certain bacterial strains. A study conducted on related compounds revealed that modifications in the piperazine structure can enhance antibacterial efficacy.
3. Neuroprotective Effects
Emerging evidence suggests that piperazine derivatives may possess neuroprotective properties. Research indicates that such compounds can modulate neurotransmitter systems and potentially protect neuronal cells from oxidative stress.
Case Studies
Several case studies have highlighted the biological activity of this compound:
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of a series of piperazine derivatives in vitro. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines. The IC50 values were determined through MTT assays, demonstrating its potential as an anticancer agent.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (Lung) | 12.5 |
This compound | MCF-7 (Breast) | 15.0 |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
The mechanism by which this compound exerts its biological effects is thought to involve the modulation of specific signaling pathways and interactions with target proteins. For instance:
- Antitumor Activity: It may induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Action: The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.
Properties
IUPAC Name |
3,3,4-trimethylpiperazin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(2)6(10)8-4-5-9(7)3/h4-5H2,1-3H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYMYRKAVSCKOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.